molecular formula C5H3IN4O2 B3047161 2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile CAS No. 1354705-20-6

2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B3047161
CAS No.: 1354705-20-6
M. Wt: 278.01
InChI Key: AMPAZQWAIDXHIT-UHFFFAOYSA-N
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Description

2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with iodine and a nitro group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (iodine and nitro) on the pyrazole ring makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The iodine substituent can be replaced by hydrogen or other nucleophiles through substitution reactions.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of suitable solvents.

Major Products:

    Amino derivatives: from the reduction of the nitro group.

    Hydrogenated products: from the reduction of the iodine substituent.

    Substituted pyrazoles: from nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which 2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine substituent can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetonitrile

Uniqueness: The presence of both iodine and nitro groups in 2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile makes it particularly reactive and versatile for various chemical transformations. Compared to its analogs with different halogen substituents, the iodine-containing compound often exhibits higher reactivity and selectivity in certain reactions .

Properties

IUPAC Name

2-(4-iodo-3-nitropyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPAZQWAIDXHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260320
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-20-6
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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